molecular formula C19H34O2 B084894 methyl (9E,11E)-octadeca-9,11-dienoate CAS No. 13038-47-6

methyl (9E,11E)-octadeca-9,11-dienoate

Cat. No.: B084894
CAS No.: 13038-47-6
M. Wt: 294.5 g/mol
InChI Key: KVIWYYOMPLJRMC-BNFZFUHLSA-N
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Description

Conjugated linoleic acid ester. Possible anticancer potential. See similar compounds
9(E),11(E)-Conjugated linoleic acid methyl ester has been found in thermally stressed cooking oils and may be used as a marker of adulteration of olive oils with lower quality oils.

Scientific Research Applications

  • Synthesis and Nuclear Magnetic Resonance Properties : Methyl octadeca-9,11-dienoate was synthesized from castor oil and characterized using nuclear magnetic resonance spectroscopy. This study contributes to the understanding of the spectral properties of various isomers of conjugated linoleic acids (Lie Ken Jie, Pasha, & Alam, 1997).

  • Formation and Transformation of Lipid Cyclic Peroxide : Photosensitized oxidation of methyl octadeca-9,11-dienoate led to the formation of an unsaturated cyclic peroxide, characterized spectroscopically, and demonstrated transformations under various conditions, including catalytic reduction and bromination (Bascetta, Gunstone, & Scrimgeour, 1984).

  • Synthesis of Furanoid Esters : This research detailed the synthesis of methyl 9,12-epoxyoctadeca-9,11-dienoate from naturally occurring unsaturated fatty esters, contributing to the field of organic synthesis of complex lipid structures (Jie & Lam, 1977).

  • Epoxidation Reactions with Potassium Peroxomonosulfate : The study focused on the epoxidation of unsaturated fatty esters, including methyl octadeca-9,11-dienoate, yielding various monoepoxy and diepoxystearate derivatives. This has implications for chemical synthesis and modifications of fatty esters (Lie Ken Jie & Pasha, 1998).

  • Addition of Hydrogen Sulfide : This study involved the addition of hydrogen sulfide to methyl (9E,11E)-octadeca-9,11-dienoate, resulting in various compounds including geometric isomers and sulfur-containing esters. This research contributes to the field of chemical reactions and modifications of fatty acid esters (Schwab, Rohwedder, & Gast, 1978).

  • Autoxidation Studies : The autoxidation process of this compound was studied, identifying various oxidation products. This research is significant for understanding the stability and oxidation pathways of fatty acid esters (Sehat et al., 1998).

Properties

IUPAC Name

methyl (9E,11E)-octadeca-9,11-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3/b9-8+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIWYYOMPLJRMC-BNFZFUHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13038-47-6
Record name Methyl 9,11-octadecadienoate, (E,E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013038476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 9,11-OCTADECADIENOATE, (E,E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA2QP8H2DS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of methyl (9E,11E)-octadeca-9,11-dienoate in microalgae?

A1: this compound, also known as methyl linoleate, is a fatty acid methyl ester (FAME) found in the lipid profile of certain microalgae species like Chlorella vulgaris []. Its presence is noteworthy as microalgae are being explored as a potential sustainable source of biofuel.

Q2: How does the pH of the growth medium affect the production of this compound in Chlorella vulgaris?

A2: Research suggests that while extreme pH variations do not significantly hinder the growth of Chlorella vulgaris, they can alter its lipid production and fatty acid composition []. Specifically, cultivating C. vulgaris at a pH of 9, compared to its optimal pH of 8.2, led to the production of this compound along with other FAMEs like methyl hexadecanoate, methyl 9-octadecanoate, methyl octadecanoate, and methyl 9,12-octadecadienoate [].

Q3: What are the potential applications of this compound derived from microalgae?

A3: The presence of this compound in microalgal lipid profiles contributes to their potential as a feedstock for biodiesel production []. Further research into optimizing growth conditions and extraction methods could enhance the feasibility of utilizing microalgae-derived FAMEs like this compound as a renewable energy source.

Q4: Are there any other areas of research related to this compound?

A4: Beyond its role in biofuel production, this compound has been studied in the context of its reactivity. For instance, research has explored the formation of hydrogen sulfide adducts with this compound []. This highlights the ongoing interest in understanding the chemical properties and potential applications of this compound in various fields.

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